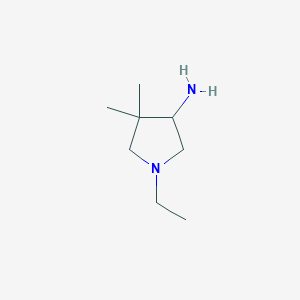

1-Ethyl-4,4-dimethylpyrrolidin-3-amine

Description

General Significance of Pyrrolidine (B122466) Scaffolds in Synthetic and Catalytic Chemistry

The five-membered pyrrolidine ring is a highly valued scaffold in chemistry for several key reasons. Its non-planar, flexible structure allows for three-dimensional diversity, which is crucial for molecular recognition in biological systems. This conformational flexibility, often described as "pseudorotation," enables pyrrolidine-containing molecules to adopt optimal shapes to bind with biological targets like enzymes and receptors.

Furthermore, the sp³-hybridized carbon atoms of the pyrrolidine ring introduce chirality, a critical feature for the development of stereoselective drugs and catalysts. The amino acid L-proline, a naturally occurring pyrrolidine derivative, is a prime example of a powerful and widely used organocatalyst. nih.gov Organocatalysts are small organic molecules that can accelerate chemical reactions, often with high enantioselectivity, providing an environmentally friendly alternative to metal-based catalysts. bohrium.com The secondary amine within the pyrrolidine ring is key to its catalytic activity, as it can form transient enamines or iminium ions with carbonyl compounds, facilitating a wide range of asymmetric transformations. nih.govresearchgate.net

In medicinal chemistry, the pyrrolidine scaffold is a common feature in numerous natural products, such as nicotine, and is a core component of many FDA-approved drugs. Its ability to serve as a versatile building block allows chemists to synthesize diverse libraries of compounds for drug discovery programs. nih.gov

Contextualization of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine within the Broader Class of Pyrrolidine Amine Derivatives

While extensive literature exists on the pyrrolidine scaffold, the specific compound This compound is not widely documented in publicly accessible research, suggesting it may be a novel compound or a specialized synthetic intermediate. Its structure, however, allows for contextualization based on the established principles of pyrrolidine chemistry.

The key structural features of this molecule are:

An N-ethyl group: The substitution on the ring nitrogen is a common strategy to modulate the physicochemical properties of pyrrolidine derivatives, such as basicity, nucleophilicity, and solubility. acs.org N-alkylation can also influence the steric environment around the nitrogen, which is pertinent for catalytic applications.

A gem-dimethyl group at the C4 position: The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) has significant conformational implications. This substitution can restrict the ring's flexibility, favoring certain puckered conformations. researchgate.net This conformational locking can be advantageous in designing molecules with specific three-dimensional shapes for optimal target binding or stereocontrol in catalysis. The Thorpe-Ingold effect, driven by gem-disubstitution, can also influence intramolecular reaction rates.

An amine group at the C3 position: The 3-aminopyrrolidine (B1265635) moiety is a valuable building block. The primary amine serves as a nucleophilic handle for further functionalization, allowing for the attachment of various side chains to build more complex molecules. Its basicity and hydrogen-bonding capability can be crucial for interactions with biological targets.

Below is a table comparing the target compound with other known pyrrolidine derivatives, highlighting the variations in substitution patterns.

| Compound Name | N1-Substitution | C3-Substitution | C4-Substitution |

| This compound | Ethyl | Amine | gem-Dimethyl |

| 1-Ethyl-4-methylpyrrolidin-3-amine cymitquimica.com | Ethyl | Amine | Methyl |

| (S)-N,N-dimethylpyrrolidin-3-amine chemicalbook.com | Hydrogen | Dimethylamine | Hydrogen |

| N-ethyl-N,3-dimethylpyrrolidin-3-amine sigmaaldrich.com | Hydrogen | N-ethyl-N-methyl-amine | Hydrogen |

Current Research Trends and Open Questions in Pyrrolidine Amine Chemistry

The field of pyrrolidine amine chemistry is dynamic, with several key research trends shaping its future direction.

Novel Synthetic Methodologies: There is a continuous drive to develop more efficient, stereoselective, and sustainable methods for synthesizing substituted pyrrolidines. This includes the exploration of asymmetric [3+2] cycloaddition reactions, catalytic C-H functionalization to directly modify the pyrrolidine scaffold, and the development of multicomponent reactions that can build molecular complexity in a single step.

Advanced Organocatalysis: Research is focused on designing new pyrrolidine-based organocatalysts with enhanced activity and selectivity. nih.gov This involves fine-tuning the steric and electronic properties of the catalyst by introducing different substituents on the pyrrolidine ring. nih.gov A significant area of inquiry is the development of catalysts that can promote previously challenging chemical transformations under mild conditions.

Medicinal Chemistry Applications: Pyrrolidine derivatives continue to be a major focus in the search for new therapeutic agents. Current research is exploring their potential as inhibitors of various enzymes or as ligands for a range of receptors implicated in diseases such as cancer, diabetes, and neurological disorders.

Conformational Control: A deeper understanding of how substituents influence the conformation of the pyrrolidine ring is an active area of investigation. beilstein-journals.orgbeilstein-journals.org Techniques like selective fluorination or the introduction of sterically demanding groups, such as the gem-dimethyl group, are being used to control the ring's pucker, thereby influencing the biological activity or catalytic performance of the molecule. researchgate.netnih.gov

Open questions in the field include achieving perfect control over regioselectivity and stereoselectivity in C-H functionalization reactions, predicting the catalytic performance of new organocatalyst designs from first principles, and fully elucidating the structure-activity relationships that govern the biological effects of complex pyrrolidine-based molecules.

Scope and Objectives for In-Depth Academic Investigation of this compound

Given the lack of specific data on this compound, a foundational academic investigation would be necessary to characterize its properties and explore its potential. The scope of such an investigation would encompass its synthesis, characterization, and preliminary evaluation in key applications.

Primary Objectives:

Development of a Stereoselective Synthesis: The initial and most critical objective would be to establish an efficient and stereoselective synthetic route to obtain both enantiomers of this compound in high purity. This would likely involve asymmetric synthesis or chiral resolution techniques.

Physicochemical Characterization: A thorough characterization of the compound's fundamental properties would be required. This includes:

Spectroscopic Analysis: Detailed analysis using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure.

Determination of Basicity: Measuring the pKa to quantify the basicity of the amine groups, which is crucial for predicting its behavior in catalytic or biological systems.

Conformational Analysis: Employing computational modeling and advanced NMR techniques to study the preferred conformation of the pyrrolidine ring as influenced by the gem-dimethyl and N-ethyl groups.

Exploration of Catalytic Potential: The compound should be evaluated as a potential organocatalyst. A primary objective would be to test its efficacy in well-established asymmetric reactions, such as Michael additions or aldol (B89426) reactions, to determine its catalytic activity and stereocontrolling ability.

Utility as a Synthetic Building Block: The final objective would be to demonstrate its utility as an intermediate for the synthesis of more complex molecules. This would involve using the 3-amino group as a handle for derivatization to create a small library of novel compounds for potential screening in medicinal chemistry applications.

Such an investigation would provide valuable data on this specific molecule and contribute to the broader understanding of how substitution patterns on the pyrrolidine scaffold influence its chemical and functional properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-ethyl-4,4-dimethylpyrrolidin-3-amine |

InChI |

InChI=1S/C8H18N2/c1-4-10-5-7(9)8(2,3)6-10/h7H,4-6,9H2,1-3H3 |

InChI Key |

BSRWLFIONUWNJM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(C(C1)(C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrolidine Amines, with Specific Consideration for Structurally Analogous Compounds to 1 Ethyl 4,4 Dimethylpyrrolidin 3 Amine

Cyclization Reactions for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring is the cornerstone of any synthetic approach towards this class of compounds. Modern organic synthesis has witnessed the evolution of powerful cyclization strategies that offer high levels of efficiency, stereocontrol, and functional group tolerance. These methods can be broadly categorized into cycloaddition reactions and intramolecular amination approaches, each with its own set of advantages and applications.

[3+2] Cycloaddition Strategies

Among the most powerful and widely employed methods for the construction of five-membered rings are [3+2] cycloaddition reactions. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to furnish a five-membered heterocycle in a single, often highly stereocontrolled, step.

The [3+2] cycloaddition of azomethine ylides with alkenes is a highly effective and atom-economical method for the synthesis of substituted pyrrolidines. nih.gov Azomethine ylides, which are 1,3-dipoles containing a nitrogen atom, can be generated in situ from a variety of precursors, most commonly from the condensation of an α-amino acid or ester with an aldehyde or ketone. The stereochemical outcome of these cycloadditions can be effectively controlled through the use of chiral catalysts, with both organocatalytic and metal-catalyzed systems having been extensively developed.

Organocatalytic Azomethine Ylide Cycloadditions:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often complementary alternative to metal-based catalysts. In the context of azomethine ylide cycloadditions, chiral secondary amines, such as proline and its derivatives, have been successfully employed to catalyze the enantioselective formation of pyrrolidines. organic-chemistry.org The catalytic cycle typically involves the formation of an iminium ion from the enal, which lowers the LUMO of the dipolarophile, followed by the generation of the azomethine ylide. The subsequent cycloaddition proceeds through a highly organized transition state, directed by the chiral catalyst, to afford the pyrrolidine product with high enantioselectivity. organic-chemistry.org

Metal-Catalyzed Azomethine Ylide Cycloadditions:

A wide range of metal catalysts, particularly those based on silver, copper, and iridium, have been developed for asymmetric [3+2] cycloadditions of azomethine ylides. nih.govresearchgate.net These reactions often proceed with high levels of regio- and stereoselectivity, providing access to a diverse array of densely functionalized pyrrolidines. nih.gov Copper(I) catalysts, in particular, have been shown to be highly effective in promoting the enantioselective cycloaddition of azomethine ylides with various electron-deficient alkenes. nih.gov Iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams has also been reported as a versatile method for pyrrolidine synthesis. acs.orgresearchgate.net

| Catalyst/Promoter | Azomethine Ylide Precursor | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| L-Proline | Acyclic imine | Acrolein | C-3 unsubstituted pyrrolidine | up to 80 | Complete | up to 80 |

| Cu(I)/(R)-DTBM-segphos | Imino ester | 1,1-Difluoro- and 1,1,2-trifluorostyrenes | 3,3-Difluoro- and 3,3,4-trifluoropyrrolidines | up to 96 | >20:1 | up to 97 |

| IrCl(CO)(PPh3)2 | Tertiary amide/lactam | Electron-deficient alkenes | Functionalized pyrrolidines | Good to excellent | High | N/A |

Glycine and its derivatives are versatile building blocks for the synthesis of pyrrolidine-containing polycyclic compounds via [3+2] cycloaddition reactions. researchgate.netrecercat.cat These methods often involve the in situ generation of azomethine ylides through the decarboxylation of N-H or N-alkyl glycine-derived oxazolidin-5-ones. researchgate.net The resulting cycloaddition can be combined with other annulation reactions in a one-pot fashion to construct complex bi-, tri-, and polycyclic systems. researchgate.net This approach is advantageous due to its synthetic efficiency, high atom economy, and the formation of minimal byproducts. researchgate.net For instance, a highly efficient decarboxylative double [3+2] cycloaddition reaction has been reported for the synthesis of tetracyclic pyrrolizidines from glycine, aldehydes, and maleimides. researchgate.net

The use of chiral auxiliaries provides another powerful strategy for controlling the stereochemical outcome of cycloaddition reactions. Chiral N-tert-butanesulfinylazadienes have emerged as effective dipolarophiles in [3+2] cycloadditions with azomethine ylides, leading to the diastereoselective synthesis of densely substituted pyrrolidines. researchgate.netescholarship.orgnih.gov The N-tert-butanesulfinyl group acts as a potent chiral directing group and an effective electron-withdrawing group, activating the diene system for the cycloaddition. researchgate.netnih.gov These reactions, often catalyzed by silver salts such as Ag2CO3, can generate pyrrolidines with up to four stereogenic centers with high levels of regio- and diastereoselectivity. researchgate.netnih.gov The resulting N-sulfinyl pyrrolidines can be readily deprotected under mild acidic conditions to afford the corresponding primary amines. nih.gov

| Dipole | Dipolarophile | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Azomethine ylide | Chiral N-tert-butanesulfinylazadiene | Ag2CO3 | Densely substituted pyrrolidine | Moderate to good | Good to excellent |

Intramolecular Amination and Cyclization Approaches

Intramolecular amination of C(sp³)–H bonds represents a highly attractive and step-economical strategy for the synthesis of pyrrolidines and other N-heterocycles. nih.gov These reactions involve the direct formation of a C-N bond through the activation of a typically inert C-H bond, obviating the need for pre-functionalization of the carbon framework.

Copper-Catalyzed C(sp³)–H Amination:

Copper catalysts have been extensively utilized to promote the intramolecular amination of C(sp³)–H bonds for the synthesis of pyrrolidines. nih.gov These reactions often proceed via a radical mechanism and can be applied to the amination of primary, secondary, and tertiary C-H bonds. For instance, a copper-catalyzed intramolecular radical amination of tertiary C(sp³)-H bonds in N-chlorosulfonamides provides a facile route to α-quaternary pyrrolidines. Mechanistic studies suggest the involvement of a 1,5-hydrogen atom transfer (HAT) process to form a key tertiary C-centered radical, followed by C-N bond formation.

Palladium-Catalyzed C(sp³)–H Amination:

Palladium catalysis has also proven to be a powerful tool for the intramolecular amination of unactivated C(sp³)–H bonds. researchgate.net These methods often employ a directing group, such as picolinamide, to facilitate the C-H activation step. researchgate.net The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle and can be used to synthesize a variety of nitrogen-containing heterocycles, including pyrrolidines, with high efficiency and selectivity. The strategic placement of the directing group allows for the selective activation of δ-C(sp³)–H bonds to afford pyrrolidine rings. researchgate.net

Rhodium(III)-Catalyzed C(sp³)–H Amination:

Rhodium catalysts, particularly those in the +3 oxidation state, are known to be effective in C-H activation and functionalization reactions. While more commonly employed for the activation of C(sp²)–H bonds, Rh(III) catalysis has also been applied to the synthesis of N-heterocycles through intramolecular C-H amination. For example, a Rh(III)-catalyzed intramolecular oxidative annulation of O-substituted N-hydroxyacrylamides has been developed for the construction of indolizinones via sequential C(sp²)–H activation and C(sp³)–H amination. This approach demonstrates the potential of Rh(III) catalysis in cascade reactions that lead to the formation of complex heterocyclic systems containing pyrrolidine-like substructures.

| Catalyst | Substrate | Product | Yield (%) | Key Features |

|---|---|---|---|---|

| Cu(I)/Phosphoric Acid | N-chlorosulfonamide | α-Quaternary pyrrolidine | up to 94 | Intramolecular radical tertiary C(sp3)-H amination |

| Pd(OAc)2 | Picolinamide-protected amine | Pyrrolidine | Good to excellent | Intramolecular amination of unactivated δ-C(sp3)-H bonds |

| [RhCp*Cl2]2 | O-substituted N-hydroxyacrylamide | Indolizinone | Good to excellent | Sequential C(sp2)-H activation and C(sp3)-H amination |

Aza-Michael Cyclizations (e.g., Chiral Phosphoric Acid Catalyzed)

The intramolecular aza-Michael addition represents a powerful strategy for the enantioselective synthesis of pyrrolidines. Chiral phosphoric acids (CPAs) have emerged as highly effective bifunctional catalysts for these transformations, capable of activating both the nucleophile and the electrophile to facilitate the reaction with high stereocontrol. researchgate.net

A notable application is the "clip-cycle" methodology, where Cbz-protected bis-homoallylic amines are first "clipped" to a thioacrylate via alkene metathesis. nih.govwhiterose.ac.uk The subsequent intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, proceeds to form highly enantioenriched 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. nih.govwhiterose.ac.uk DFT studies have supported the aza-Michael cyclization as the rate- and stereochemistry-determining step. nih.gov This cascade approach provides straightforward access to complex chiral pyrrolidines from simple starting materials.

| Catalyst Type | Substrate Type | Key Features | Outcome | Ref |

| Chiral Phosphoric Acid (CPA) | Cbz-protected bis-homoallylic amines / Thioacrylate | "Clip-Cycle" strategy via alkene metathesis | High enantioselectivity for 2,2- and 3,3-disubstituted pyrrolidines | nih.govwhiterose.ac.uk |

| Bifunctional Squaramide | Nitroalkenes and tosylaminomethyl enones | Cascade aza-Michael/Michael addition | Good yields and high diastereoselectivities/enantioselectivities | |

| Chiral Phosphoric Acid (CPA) | Unsaturated esters and carbamates | Asymmetric intramolecular cyclization | Enantioenriched 2-substituted pyrrolidines | researchgate.net |

Intramolecular Schmidt Reactions

The Schmidt reaction, which traditionally involves the reaction of an azide (B81097) with a carbonyl derivative under acidic conditions, can be adapted for intramolecular applications to construct heterocyclic rings. wikipedia.org This method has proven effective for the synthesis of pyrrolidine derivatives from ω-azido carboxylic acids or the corresponding acyl chlorides. organic-chemistry.orgresearcher.life

The reaction is typically promoted by a strong acid or an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). organic-chemistry.org The process involves the intramolecular trapping of reactive intermediates, such as an N-acyliminium ion or an isocyanate, by a nucleophile. thieme-connect.combohrium.com The substitution pattern on the starting material can influence which intermediate is preferentially formed, thereby directing the final product structure toward either a pyrrolidine or a pyrrolidinone derivative. thieme-connect.com

| Substrate | Promoter/Conditions | Intermediate(s) | Product Type | Ref |

| ω-Azido carboxylic acids | Tf₂O | N-acyliminium ion | 2-Substituted pyrrolidines | organic-chemistry.org |

| γ-Azido acyl chlorides | TfOH | Isocyanate or N-acyliminium ion | Pyrrolidines or Pyrrolidinones | thieme-connect.com |

| ω-Azido carboxylic acids | Electrochemical oxidation | Not specified | 1-Pyrroline | researcher.life |

Hofmann–Löffler–Freytag Reaction and Radical Cyclizations

The Hofmann–Löffler–Freytag (HLF) reaction is a classic photochemical method for synthesizing pyrrolidines through a radical-mediated rearrangement. nih.govacs.org The process involves the generation of an N-centered radical from an N-haloamine or a related precursor, typically via irradiation. nih.gov This is followed by a regioselective 1,5-hydrogen atom transfer (HAT) to form a C-centered radical, which then undergoes cyclization and termination to yield the pyrrolidine ring. acs.orgacs.org

Modern HLF protocols often utilize in-situ halogenated sulfonamides as precursors. nih.govacs.org The regioselectivity of the reaction, which strongly favors the formation of 5-membered pyrrolidine rings over 6-membered piperidine (B6355638) rings, is controlled by the kinetics of the intramolecular hydrogen atom transfer step. acs.orgacs.org Recently, enantioselective variants of the HLF reaction have been developed. For instance, a copper-catalyzed approach starting from oximes allows for the synthesis of chiral 2,5-pyrrolidines through an enantiodetermining reductive elimination step. thieme-connect.com

| Precursor | Catalyst/Conditions | Key Step | Product | Ref |

| N-Haloamines / N-Halosulfonamides | Light (UV/Vis) | 1,5-Hydrogen Atom Transfer (HAT) | Pyrrolidines | nih.govacs.org |

| Oximes | Chiral Cu(II) Catalyst | Enantiodetermining Reductive Elimination | Chiral 2,5-Disubstituted Pyrrolines | thieme-connect.com |

| Alkyl Azides | Iron Catalyst | C(sp³)-H Amination | Pyrrolidines | researchgate.net |

Reductive Cyclization and Related Condensations (e.g., 1,4-Dicarbonyl Compounds)

The cyclization of 1,4-dicarbonyl compounds with primary amines or ammonia, known as the Paal-Knorr synthesis, is a fundamental method for preparing pyrrole (B145914) derivatives. These pyrroles can subsequently be hydrogenated to afford the corresponding saturated pyrrolidine rings. The synthesis of the 1,4-dicarbonyl precursors themselves can be challenging due to the polarity mismatch of potential starting materials. researchgate.net Modern methods to access 1,4-diketones include the Stetter reaction, which involves the N-heterocyclic carbene (NHC)-catalyzed 1,4-addition of an aldehyde to an α,β-unsaturated ketone. nih.gov

Direct reductive cyclization strategies offer a more streamlined approach. For instance, an iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams, followed by a [3+2] dipolar cycloaddition, provides efficient access to structurally complex and highly substituted pyrrolidines under mild conditions. acs.orgunife.it

Cyclocondensation via Alkyl Dihalides and Amines

The direct cyclocondensation of an amine with an alkyl dihalide is a classical and straightforward approach to forming the pyrrolidine ring. mdpi.com This method involves the double N-alkylation of a primary amine with a 1,4-dihalobutane derivative. While effective, traditional methods can suffer from drawbacks such as the use of genotoxic dihaloalkanes and harsh reaction conditions. mdpi.com

To address these limitations, more efficient and environmentally benign protocols have been developed. A one-pot synthesis of nitrogen heterocycles from alkyl dihalides and primary amines has been achieved under microwave irradiation in an alkaline aqueous medium, simplifying the procedure and reducing reaction times. organic-chemistry.org

Skeletal Rearrangements and Ring Expansions (e.g., Aziridine Ring Expansion, Nef-type Rearrangements)

Skeletal rearrangements provide powerful, albeit complex, routes to the pyrrolidine core from different ring systems or acyclic precursors.

Aziridine Ring Expansion: Aziridines, as strained three-membered rings, are valuable precursors for ring expansion reactions to generate larger heterocycles. nih.gov The expansion to a pyrrolidine can be initiated by an electrophile, such as N-bromosuccinimide (NBS), which promotes the formation of a bicyclic aziridinium (B1262131) ion intermediate. rsc.org Subsequent nucleophilic attack at the less hindered carbon position leads to the regioselective formation of a functionalized pyrrolidine. nih.govrsc.org The substitution pattern and the nature of the nucleophile are critical factors that govern the regioselectivity of the ring-opening. nih.govresearchgate.net

Nef-type Rearrangements: The Nef reaction, which converts a nitroalkane into a carbonyl compound, can be incorporated into a cascade sequence to build pyrrolidine rings. A reported one-pot synthesis of pyrrolidinedione derivatives begins with a Michael addition of nitromethane (B149229) to a coumarin (B35378) derivative. nih.govnih.gov This is followed by a Nef-type rearrangement of the resulting nitromethyl group and a final cyclization step, which involves the opening of the coumarin lactone ring to form the pyrrolidine-2,5-dione structure. nih.govresearchgate.net Quantum chemical studies have elucidated the multi-step mechanism, highlighting the energy barriers for each stage of the transformation. nih.govresearchgate.net

Catalytic Asymmetric Synthesis Strategies

Achieving stereocontrol is paramount in modern synthetic chemistry, and numerous catalytic asymmetric strategies have been developed for the synthesis of chiral pyrrolidines. researchgate.net These methods often provide access to enantioenriched products that would be difficult to obtain through classical resolution.

A prominent strategy is the use of chiral catalysts to control the stereochemical outcome of cyclization reactions. As discussed previously, chiral phosphoric acids are highly effective for intramolecular aza-Michael additions. nih.gov Similarly, transition metal catalysis plays a key role; for example, a chiral copper catalyst has been used to achieve an enantioselective Hofmann–Löffler–Freytag reaction. thieme-connect.com

Another powerful tool is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net These reactions can be catalyzed by various chiral metal complexes, often involving copper or rhodium, to construct the pyrrolidine ring with control over multiple stereocenters simultaneously. researchgate.net This approach has been used to synthesize enantioenriched α-deuterated pyrrolidine derivatives, which are of interest for modifying the metabolic properties of drug candidates.

| Asymmetric Strategy | Catalyst System | Reaction Type | Key Advantage | Ref |

| Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | Intramolecular Conjugate Addition | High enantioselectivity from simple precursors | researchgate.netnih.gov |

| HLF Reaction | Chiral Copper(II) Complex | Radical C-H Amination/Cyclization | Enantioselective C-H functionalization | thieme-connect.com |

| 1,3-Dipolar Cycloaddition | Chiral Cu(I) or Rh(II) Complexes | Azomethine Ylide Cycloaddition | High stereocontrol over multiple centers | researchgate.net |

| Deprotonation/Ring Expansion | Chiral Base / Organocatalyst | Asymmetric lithiation and rearrangement | Access to β-hydroxy piperidines from pyrrolidines | nih.gov |

Novel Synthetic Approaches and Reagents

Emerging synthetic methodologies are continually expanding the possibilities for pyrrolidine synthesis, often focusing on sustainability and novel reactivity.

Electrosynthesis is gaining traction as a green and sustainable synthetic method, avoiding the need for harsh chemical oxidants or reductants. chemistryviews.org The electrochemical amination of amino alcohols provides a mild and economical route to pyrrolidines. rsc.org This method can be seen as an alternative to the classic Mitsunobu reaction, expanding the scope to include weakly acidic nucleophiles. rsc.orgnih.gov Another approach involves the electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor, which offers an efficient and green synthesis of pyrrolidine derivatives. nih.gov Furthermore, N-centered radicals for the synthesis of nitrogen heterocycles can be generated electrochemically from tosyl-protected amines, enabling a dehydrogenative C(sp³)–H amination via remote hydrogen atom transfer. chemistryviews.org

Biocatalysis leverages the high selectivity and efficiency of enzymes for chemical transformations. A novel enzymatic platform has been developed for constructing chiral pyrrolidines through the intramolecular C(sp³)–H amination of organic azides. nih.govnih.govacs.org By employing directed evolution, a cytochrome P450 enzyme (cytochrome P411) was engineered to catalyze the insertion of an alkyl nitrene into C–H bonds. nih.govresearchgate.netcaltech.edu This "new-to-nature" enzymatic reaction provides a direct route to chiral pyrrolidine derivatives from simple azide precursors with good enantioselectivity and catalytic efficiency. nih.govacs.org The engineered variants, such as P411-PYS-5149, can achieve moderate to good yields and high enantiomeric ratios (up to 99:1 er). nih.govacs.org

Redox-Neutral α-Functionalization Strategies

Redox-neutral functionalization strategies represent a powerful and atom-economical approach for the synthesis of complex pyrrolidine structures from simple precursors. These methods avoid the use of external oxidants or reductants by coupling two separate chemical processes where the substrate formally undergoes both oxidation and reduction. A prominent strategy in pyrrolidine chemistry involves the in situ generation of an iminium ion intermediate from the parent amine, which then reacts with a nucleophile.

Recent research has demonstrated the α-arylation of pyrrolidines in a single step using a quinone monoacetal as an oxidizing agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. rsc.orgnih.gov The proposed mechanism involves the reaction of the pyrrolidine with the quinone monoacetal to form an iminium ion. rsc.org This intermediate is then attacked by a nucleophile, such as an aryl group, to yield the α-functionalized pyrrolidine. rsc.orgnih.gov This metal-free, three-component reaction protocol allows for the direct N-arylation and α-functionalization of pyrrolidine. thieme-connect.com

The versatility of this methodology has been explored with various substituted pyrrolidines and other cyclic amines. rsc.orgrsc.org While the functionalization of pyrrolidine proceeds efficiently, the application to piperidine is often less successful, which is attributed to the lower reactivity of piperidine in forming the necessary iminium intermediate. rsc.orgrsc.org Nevertheless, tetrahydroisoquinoline has been shown to be compatible with these reaction conditions. rsc.orgrsc.org

A key advantage of this approach is the ability to introduce functionality directly onto the pyrrolidine ring C-H bonds. nih.gov For instance, the redox-neutral α-C-H oxygenation of pyrrolidin-3-ol with a monoprotected p-quinone generates an N-aryliminium ion that can react with boronic acid nucleophiles to produce cis-2-substituted pyrrolidin-3-ols. nih.gov A significant challenge in these syntheses is the frequent presence of a functional group on the nitrogen atom of the product, which may require subsequent removal to yield the desired α-substituted pyrrolidine. rsc.orgrsc.org

| Entry | Cyclic Amine | Nucleophile | Product | Yield (%) |

| 1 | Pyrrolidine | 2-Naphthol | α-(2-Naphthol)pyrrolidine derivative | 85 |

| 2 | Pyrrolidine | 4-Methoxyphenol | α-(4-Methoxyphenol)pyrrolidine derivative | 75 |

| 3 | Tetrahydroisoquinoline | 2-Naphthol | α-(2-Naphthol)tetrahydroisoquinoline derivative | 39 |

| 4 | Piperidine | 2-Naphthol | α-(2-Naphthol)piperidine derivative | 21 |

| 5 | 4-Phenylpiperidine | 2-Naphthol | α-(2-Naphthol)-4-phenylpiperidine derivative | 25 |

This table presents a summary of yields for the redox-neutral α-arylation of various cyclic amines with different nucleophiles, based on data from cited research. rsc.orgrsc.org

Scalability and Process Intensification in Pyrrolidine Amine Synthesis (e.g., Continuous Flow Reactor Applications)

The transition from laboratory-scale synthesis to industrial production of pyrrolidine amines necessitates methodologies that are scalable, safe, and efficient. Process intensification, particularly through the use of continuous flow reactors, offers significant advantages over traditional batch processing for amine synthesis. cetjournal.it Flow chemistry systems, where reactants are continuously pumped through reactors, provide superior control over reaction parameters such as temperature, pressure, and residence time. chimienouvelle.bemit.edu

Key benefits of continuous flow reactors in the context of pyrrolidine amine synthesis include enhanced heat and mass transfer, improved safety, and streamlined scalability. chimienouvelle.benih.gov The high surface-area-to-volume ratio in micro- and mesofluidic reactors allows for efficient thermal management, which is critical for controlling highly exothermic reactions that are common in amine synthesis. cetjournal.itnih.gov This precise control minimizes the formation of byproducts and improves reaction selectivity. rsc.org Furthermore, the small reactor volumes inherently reduce the risks associated with handling hazardous reagents or unstable intermediates. nih.gov

Scalability in flow chemistry is often achieved through "scaling-out" or "numbering-up," where multiple reactors are operated in parallel, or by extending the operational time, rather than increasing the reactor volume. chimienouvelle.be This approach avoids the complex re-optimization often required when scaling up batch reactors. chimienouvelle.be This methodology has been successfully applied to increase the production of various biologically relevant spirocyclic pyrrolidines, with syntheses being scaled up to the 100-gram scale. acs.org

Continuous flow systems also enable the integration of multiple synthetic and purification steps into a single, automated process. nih.gov For example, a C(sp²)–N(sp³) cross-coupling reaction between an aryl bromide and pyrrolidine has been demonstrated in a continuous stirred tank reactor. rsc.org Photochemical reactions, which benefit from uniform irradiation, are also well-suited for flow setups and have been used for various organic transformations, including those involving amines. rsc.org The application of these principles is crucial for the efficient and safe large-scale production of complex pyrrolidine amines structurally analogous to 1-ethyl-4,4-dimethylpyrrolidin-3-amine.

| Parameter | Batch Reaction | Continuous Flow Reaction |

| Reaction Scale | Grams | Kilograms |

| Reaction Time / Residence Time | Hours to Days | Seconds to Minutes |

| Heat Transfer | Poor / Inefficient | Excellent / Efficient |

| Safety Profile | Higher risk with exothermic reactions and hazardous intermediates | Inherently safer due to small reactor volumes |

| Process Control | Limited control over local temperature and concentration gradients | Precise control over temperature, pressure, and stoichiometry |

| Scalability | Requires significant re-optimization ("scaling-up") | Seamless transfer from lab to production ("scaling-out") |

This table provides a comparative overview of key parameters for chemical synthesis in traditional batch reactors versus modern continuous flow systems. chimienouvelle.benih.govrsc.org

Reactivity Profiles and Mechanistic Studies of Pyrrolidine Amines

Ring Opening and Skeletal Remodeling Reactions

The cleavage of the traditionally inert C–N bonds within the unstrained pyrrolidine (B122466) ring presents a significant synthetic challenge. nih.govacs.orgnih.gov Overcoming this hurdle allows for the transformation of the cyclic amine framework into different molecular structures, a process often referred to as "skeletal remodeling." nih.govorganic-chemistry.orgchemrxiv.org

The cleavage of the C–N bond in pyrrolidines can be initiated through single-electron transfer (SET) to an activated form of the amine. nih.govacs.orgorganic-chemistry.org For N-benzoyl pyrrolidines, for instance, a combination of a Lewis acid and a photoredox catalyst can facilitate the reduction of the amide carbonyl group. nih.govacs.org The Lewis acid, such as zinc triflate (Zn(OTf)₂), coordinates to the amide carbonyl, making it more susceptible to electron transfer from the excited state of a photocatalyst. nih.govorganic-chemistry.org This SET generates a radical anion, which then undergoes site-selective cleavage of the C2–N bond. nih.govacs.orgnih.gov This process generates a carbon-centered radical, which can then be trapped or participate in further reactions. nih.govacs.org This radical-based mechanism provides a pathway for transformations that are not accessible through traditional reductive methods that typically generate carbanion intermediates. nih.govacs.org

A powerful strategy for the reductive cleavage of C–N bonds in N-benzoyl pyrrolidines employs a dual catalytic system comprising a Lewis acid and a photoredox catalyst under visible light irradiation. acs.orgorganic-chemistry.org This method facilitates the cleavage of the C2–N bond in a variety of substituted pyrrolidines. nih.gov Optimization studies have identified zinc triflate (Zn(OTf)₂) as a highly effective Lewis acid and iridium-based complexes, such as Ir(4-Fppy)₃, as potent photocatalysts for this transformation. organic-chemistry.org The reaction typically proceeds in a solvent like dichloromethane (B109758) (CH₂Cl₂) and utilizes a hydrogen atom donor. nih.govorganic-chemistry.org This protocol has proven effective for a range of substrates, including 2-alkyl and 2-phenyl pyrrolidines, as well as more complex structures like prolinol derivatives. nih.govacs.org

Table 1: Optimization of Reductive Ring Opening of N-Benzoyl Pyrrolidine acs.org

| Entry | Photocatalyst | Lewis Acid | Solvent | Yield (%) |

| 1 | Ir(ppy)₃ | Zn(OTf)₂ | CH₂Cl₂ | 30 |

| 2 | Ir(4-Fppy)₃ | Zn(OTf)₂ | CH₂Cl₂ | 92 |

| 3 | Ir(dFppy)₃ | Zn(OTf)₂ | CH₂Cl₂ | 0 |

| 4 | Ir(4-Fppy)₃ | Zn(OTf)₂ | THF | 2 |

| 5 | Ir(4-Fppy)₃ | Sc(OTf)₃ | CH₂Cl₂ | 1 |

| 6 | Ir(4-Fppy)₃ | None | CH₂Cl₂ | 0 |

Conditions: N-benzoyl-2-methyl pyrrolidine (0.10 mmol), Photocatalyst (1.0 mol %), Lewis acid (5.0 mol %), γ-terpinene (3.0 equiv) in solvent (0.10 M), under blue LEDs (456 nm) for 12 h. nih.gov

The pyrrolidine scaffold can be deconstructed and remodeled into entirely different, nonpolar linear structures such as dienes. nih.govresearchgate.net This transformation represents a significant skeletal modification, converting a stable five-membered ring into a more versatile acyclic diene. researchgate.net One reported strategy involves a process of N-atom removal through N-sulfonylazidonation, followed by the rearrangement of the resulting sulfamoyl azide (B81097) intermediate. nih.govresearchgate.net This energetically demanding process involves breaking inert C–N and C–C sigma bonds to form new C–C pi bonds. nih.govresearchgate.net The method has been successfully applied to various pyrrolidine derivatives, showcasing its potential for creating valuable conjugated and non-conjugated dienes. researchgate.net

Functionalization Reactions of the Pyrrolidine Core

Beyond ring-opening, the direct functionalization of the C-H bonds of the pyrrolidine core is a key strategy for molecular diversification. These methods introduce new substituents onto the ring while preserving the heterocyclic structure.

The α-position of the pyrrolidine ring can be selectively functionalized, for example, through arylation. nih.gov One approach involves a redox-neutral reaction using a quinone monoacetal as an oxidizing agent. nih.gov This method generates a cyclic iminium ion intermediate from the pyrrolidine. nih.gov This electrophilic intermediate is then captured by an aromatic nucleophile, leading to the formation of an α-aryl-substituted pyrrolidine. nih.gov The reaction can be performed in a single step and offers a practical route to this important structural motif found in many natural alkaloids. nih.gov Furthermore, palladium-catalyzed C-H arylation provides another powerful tool for selective functionalization, often guided by a directing group to achieve high regio- and stereoselectivity. nih.govacs.org For instance, an aminoquinoline auxiliary placed at the C(3) position of a pyrrolidine can direct palladium to selectively arylate the C(4) position. nih.govacs.org

Table 2: Examples of α-Arylation of Substituted Pyrrolidines nih.gov

| Cyclic Amine | Nucleophile | Product Yield (%) |

| N-Phenylpyrrolidine | 1,3,5-Trimethoxybenzene | 95 |

| N-Phenylpyrrolidine | 2-Methylindole | 85 |

| N-(4-Methoxyphenyl)pyrrolidine | 1,3,5-Trimethoxybenzene | 92 |

| N-Benzylpyrrolidine | 1,3,5-Trimethoxybenzene | 75 |

Reactions were performed with cyclic amine (0.33 mmol), quinone monoacetal (0.3 mmol), nucleophile (0.45 mmol), and DABCO (0.06 mmol) at 60 °C in toluene.

The activation of unreactive C(sp³)–H bonds is a frontier in organic synthesis. For alkyl amines, including pyrrolidine derivatives, palladium(II) catalysis can achieve the olefination of γ-C(sp³)–H bonds. nih.govacs.orgresearchgate.net This reaction requires the amine nitrogen to be protected with a suitable directing group, such as a triflyl (Tf) or 4-nitrobenzenesulfonyl (Ns) group. nih.govresearchgate.net The reaction is enabled by specially designed pyridine- or quinoline-based ligands that facilitate the C–H activation step. nih.govacs.org The initially formed C–H olefination product can subsequently undergo intramolecular cyclization, such as an aza-Wacker reaction, to yield C-2 alkylated pyrrolidines. nih.govresearchgate.net This method allows for the conversion of simple amines into more complex and functionalized pyrrolidine structures. nih.gov

Reactivity of the Amine Nitrogen Atom (e.g., Alkylation, Acylation, Derivatization)

The chemical behavior of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine is largely dictated by the nucleophilic character of its exocyclic secondary amine nitrogen atom. This nitrogen possesses a lone pair of electrons, making it a prime site for reactions with electrophiles. The reactivity of this amine is influenced by the electronic effects of the attached alkyl groups (the ethyl group and the pyrrolidine ring) and the steric hindrance imposed by the gem-dimethyl groups at the C4 position of the pyrrolidine ring.

Alkylation: The amine nitrogen in this compound can undergo alkylation reactions with alkyl halides or other alkylating agents. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkylating agent, leading to the formation of a tertiary amine. The reaction proceeds via an S(_N)2 mechanism. The presence of the ethyl group and the bulky pyrrolidine ring may sterically hinder the approach of very large alkylating agents. Common alkylating reagents that can be used include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and dialkyl sulfates. researchgate.net The general scheme for the alkylation of a secondary amine is the replacement of the active hydrogen with an alkyl group. researchgate.net

Acylation: Acylation of the amine nitrogen is another characteristic reaction, where the amine reacts with acylating agents such as acid chlorides, acid anhydrides, or esters to form amides. youtube.com This reaction is typically rapid and results in the formation of a more stable and less basic amide derivative. libretexts.org The use of fluorinated acyl groups can enhance detectability in analytical techniques like gas chromatography. libretexts.org The reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Derivatization: For analytical purposes, such as gas chromatography (GC), the amine group can be derivatized to increase volatility and thermal stability. researchgate.netchromtech.com Common derivatization techniques for amines include silylation, acylation, and alkylation. libretexts.orgresearchgate.net Silylation involves the replacement of the active hydrogen on the nitrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Acylation, as mentioned above, is also a common derivatization method. chromtech.com These derivatization reactions alter the functional groups, improving the chromatographic behavior of the compound. researchgate.net

The table below summarizes the expected reactivity of the amine nitrogen in this compound with various electrophiles.

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | 1-Ethyl-N,4,4-trimethylpyrrolidin-3-amine |

| Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | N-(1-Ethyl-4,4-dimethylpyrrolidin-3-yl)acetamide |

| Silylation (Derivatization) | Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 1-Ethyl-4,4-dimethyl-N-(trimethylsilyl)pyrrolidin-3-amine |

Degradation Pathways and Stability Assessment

The stability of this compound is a critical aspect, particularly under conditions of elevated temperature, oxidative stress, or exposure to light. The degradation of this compound can proceed through various pathways, leading to the formation of different byproducts.

Thermal Degradation Mechanisms

The thermal stability of N-alkylated pyrrolidines can be significant, with some pyrrolidinium-based ionic liquids showing stability up to several hundred degrees Celsius. researchgate.net However, at sufficiently high temperatures, thermal degradation can occur. For cyclic amines, thermal degradation often involves ring-opening reactions or the elimination of substituents. The presence of the gem-dimethyl group on the pyrrolidine ring may influence the degradation pathway by promoting certain bond cleavages due to steric strain or by stabilizing radical intermediates.

One potential thermal degradation pathway could involve the cleavage of the C-N bonds within the pyrrolidine ring or the cleavage of the bond connecting the ethyl group to the exocyclic nitrogen. Another possibility is a dealkylation reaction, where the ethyl group is removed from the amine nitrogen.

The table below outlines potential thermal degradation products of this compound based on general principles of amine thermal decomposition.

| Degradation Pathway | Key Intermediates | Potential Final Products |

|---|---|---|

| N-De-ethylation | Carbocation/Radical | 4,4-Dimethylpyrrolidin-3-amine, Ethene |

| Ring Opening | Ring-opened radical | Various linear amines |

| Hofmann Elimination | Quaternary ammonium (B1175870) salt (if formed) | Ring-opened unsaturated amine |

Oxidative Degradation Pathways

Oxidative degradation is a common pathway for amines, especially in the presence of oxygen, metal ions, or other oxidizing agents. The initial step in the oxidative degradation of amines often involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen atom, forming a radical intermediate. oup.com For this compound, this can occur at the methylene (B1212753) group of the ethyl group, the C2 or C5 positions of the pyrrolidine ring, or the C3 position.

The resulting radical can then react with oxygen to form a peroxy radical, which can subsequently undergo a series of reactions to form various degradation products, including smaller amines, aldehydes, and ammonia. ntnu.no Studies on the oxidative degradation of N-methylpyrrolidone (NMP) have shown that the reaction can proceed via hydrogen abstraction from the CH₂ group adjacent to the amine, leading to the formation of an alkyl radical that reacts with dissolved oxygen. nih.gov A similar mechanism can be expected for this compound. The presence of the gem-dimethyl group might hinder oxidation at the C4 position but could influence the regioselectivity of the initial hydrogen abstraction.

The table below summarizes potential oxidative degradation products.

| Initial Site of Oxidation | Intermediate Species | Potential Degradation Products |

|---|---|---|

| α-carbon of Ethyl Group | α-aminoalkyl radical | N-(4,4-dimethylpyrrolidin-3-yl)acetamide, Acetaldehyde |

| C2/C5 of Pyrrolidine Ring | Iminium ion | Pyrrolidinone derivatives, Ring-opened products |

| Exocyclic Amine Nitrogen | Aminyl radical | Nitroxides, Ring-opened products |

Photocatalytic Degradation Processes

Photocatalytic degradation is an advanced oxidation process that can effectively mineralize organic compounds into carbon dioxide, water, and inorganic anions. ijcce.ac.ir Studies on the photocatalytic degradation of pyrrolidine and N-methyl-2-pyrrolidone (NMP) have demonstrated their complete removal in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV irradiation. ijcce.ac.irresearchgate.net

The mechanism of photocatalytic degradation involves the generation of highly reactive hydroxyl radicals (•OH) upon illumination of the photocatalyst. scispace.com These hydroxyl radicals are powerful oxidizing agents that can attack the organic molecule, leading to its progressive breakdown. For this compound, the hydroxyl radicals can abstract hydrogen atoms from various positions on the molecule, initiating a cascade of oxidation reactions that ultimately lead to the cleavage of C-C and C-N bonds and the complete mineralization of the compound. The degradation rate can be influenced by factors such as pH, catalyst loading, and the intensity of the light source. researchgate.net

The table below shows the expected outcomes of the photocatalytic degradation of this compound.

| Parameter | Condition/Value | Effect on Degradation |

|---|---|---|

| Photocatalyst | TiO₂ | Essential for the generation of reactive oxygen species |

| Light Source | UV-A, UV-C | Provides the energy to activate the photocatalyst |

| pH | Optimal pH can enhance degradation rates | Affects the surface charge of the catalyst and the speciation of the amine |

| Final Products | CO₂, H₂O, NH₄⁺, NO₃⁻ | Complete mineralization of the organic compound |

Theoretical and Computational Chemistry Applied to Pyrrolidine Amine Derivatives

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies are instrumental in mapping the intricate details of chemical reactions at the electronic level. For a molecule like 1-Ethyl-4,4-dimethylpyrrolidin-3-amine, these methods can predict reaction pathways, identify transient intermediates, and determine the energy barriers that govern reaction rates.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules and predict their reactivity. By applying DFT calculations, it is possible to model the reaction pathways of this compound in various chemical transformations. For instance, in a potential reaction involving nucleophilic attack by the amine group, DFT can be employed to calculate the geometries of the reactants, products, and, crucially, the high-energy transition state that connects them.

These calculations would reveal the optimal spatial arrangement of atoms during the reaction and the associated energy changes. A common application would be to study the mechanism of cyclization or condensation reactions where the pyrrolidine (B122466) acts as a building block. For example, in the stereoretentive formation of cyclobutanes from pyrrolidines, DFT has been used to elucidate the mechanism, showing that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. Similar principles could be applied to predict the outcomes of reactions involving this compound.

A hypothetical reaction coordinate diagram generated from DFT calculations would illustrate the energy profile of a reaction, highlighting the activation energies required to overcome the transition states. This information is invaluable for understanding reaction kinetics and optimizing experimental conditions.

Energetic and Kinetic Analysis of Intermediates (e.g., Iminium Ions, Radical Species)

For this compound, the formation of an iminium ion at the amine functionality would be a key intermediate in many reactions. Energetic analysis through computational methods would quantify the stability of this iminium ion, which is influenced by the electronic effects of the ethyl and dimethyl groups on the pyrrolidine ring. Furthermore, the kinetics of the formation and subsequent reactions of these intermediates can be modeled, providing insights into the reaction mechanism and potential side products. Radical species, which could be generated through single-electron transfer processes, can also be studied. The interaction of the singly occupied molecular orbital (SOMO) of a radical with the lowest unoccupied molecular orbital (LUMO) of a positively charged species like an iminium ion can lead to fast and selective addition reactions.

Molecular Modeling and Simulation for Chemical Activity

Beyond reaction mechanisms, molecular modeling and simulation techniques offer powerful tools to predict the chemical activity of compounds like this compound and to understand their interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For pyrrolidine derivatives, QSAR studies have been successfully used to predict their inhibitory activity against various enzymes, such as influenza virus neuraminidase. These studies develop mathematical equations that relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed activity.

For this compound, a QSAR study would involve calculating a wide range of molecular descriptors and correlating them with a specific measure of chemical reactivity, such as reaction rate constants or equilibrium constants in a particular transformation. This approach could predict the reactivity of newly designed derivatives even before they are synthesized. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to pyrrolidine derivatives to understand the structural requirements for their biological activity.

Table 1: Hypothetical QSAR Descriptors for this compound and Analogs

| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted Reactivity (Arbitrary Units) |

| This compound | 142.26 | 1.5 | 1.8 | 100 |

| Analog A | 156.29 | 1.9 | 2.1 | 120 |

| Analog B | 128.23 | 1.1 | 1.6 | 85 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms in the system. For this compound, MD simulations can reveal its conformational flexibility, showing how the pyrrolidine ring puckers and how the ethyl group rotates over time. This is crucial as the biological activity or chemical reactivity of a molecule often depends on its accessible conformations.

MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or reactants, in a simulated environment. By analyzing the trajectories of the atoms, one can understand the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern these interactions. Such simulations have been employed to study the binding modes of pyrrolidine derivatives to proteins, providing insights into their mechanism of action as inhibitors.

Computational Docking Studies for Understanding Molecular Recognition in Catalysis

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in the context of catalysis, where this compound could potentially act as an organocatalyst. Docking studies could be used to model the interaction of this compound with a substrate molecule within the active site of a hypothetical reaction.

The results of a docking study would provide a binding score, indicating the strength of the interaction, and a predicted binding pose. This information is critical for understanding the principles of molecular recognition that underpin the catalytic activity. For example, docking studies on pyrrolidine derivatives have been used to identify key interactions with the active sites of enzymes, which helps in the design of more potent inhibitors. In a catalytic context, these studies would help rationalize the stereoselectivity of a reaction catalyzed by this compound by showing how the catalyst orients the substrate in a specific manner.

Conformational Analysis and Pseudorotation of Pyrrolidine Rings

The five-membered pyrrolidine ring is not planar and exhibits a characteristic conformational flexibility known as pseudorotation. This process involves the continuous interconversion between various non-planar conformations, primarily described as envelope (or bent) and twist (or half-chair) forms, without significant energy barriers. For a substituted pyrrolidine like this compound, the substituents play a crucial role in dictating the preferred conformation by influencing the pseudorotation pathway.

The puckering of the pyrrolidine ring can be described by two pseudorotation parameters: the phase angle (P) and the amplitude of pucker (τm). The phase angle defines the position of the pucker along the pseudorotation circuit, with specific values corresponding to ideal envelope and twist conformations. For instance, envelope conformations occur when one atom is out of the plane of the other four, while twist conformations have two adjacent atoms displaced on opposite sides of the plane formed by the other three.

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the pseudorotation pathway. By calculating the relative energies of different conformers, it is possible to identify the most stable conformations and the energy barriers between them.

Table 1: Illustrative Relative Energies of Plausible Conformations for this compound

| Conformation | Description | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| C3-exo/C4-endo Twist | Twist conformation with C3 and C4 out of the plane | 35° | 0.00 |

| C4-endo Envelope | Envelope conformation with C4 out of the plane | 0° | 1.2 |

| C5-exo/N-endo Twist | Twist conformation with C5 and N out of the plane | -25° | 2.5 |

| N-endo Envelope | Envelope conformation with N out of the plane | 0° | 3.8 |

Note: The data in this table is illustrative and based on typical computational results for similarly substituted pyrrolidine rings. It serves to demonstrate the concept of relative conformational energies.

Investigation of Electronic Structure and Stereoelectronic Effects on Reactivity

The electronic structure of this compound, particularly the distribution of electron density and the nature of its molecular orbitals, is key to understanding its reactivity. Computational quantum chemistry methods provide detailed information about these electronic properties.

Stereoelectronic effects arise from the interaction between electron orbitals, which depends on the spatial arrangement of atoms within the molecule. These effects can significantly influence the stability of different conformations and the reactivity of the molecule. In this compound, several stereoelectronic interactions are at play.

One important effect is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. For instance, interactions between the C-H or C-C bonding orbitals and the anti-bonding orbitals of other bonds (e.g., σC-H → σ*C-N) can contribute to the stability of certain conformations.

The lone pair of electrons on the nitrogen atoms (both the ring nitrogen and the amino group nitrogen) plays a crucial role in the molecule's electronic properties and reactivity. The orientation of these lone pairs relative to adjacent bonds can lead to significant stereoelectronic effects. For example, an anti-periplanar arrangement of a nitrogen lone pair and an adjacent anti-bonding orbital can lead to a stabilizing n → σ* interaction.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for a Stabilizing Interaction in a Conformer of this compound

| Donor NBO | Acceptor NBO | Interaction Energy (E(2)) (kcal/mol) |

| n(N-ring) | σ(C2-C3) | 1.8 |

| n(N-amino) | σ(C3-C4) | 2.5 |

| σ(C4-C_Me1) | σ(C3-C4) | 0.9 |

| σ(C2-H) | σ(N-C5) | 1.2 |

Note: This table presents hypothetical NBO analysis data to illustrate the concept of stereoelectronic interactions and their relative strengths. The values are representative of those found in similar amine-substituted heterocyclic systems.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also critical in determining reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The spatial distribution of these frontier orbitals indicates the likely sites of chemical reactions. For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs, making these sites nucleophilic.

Advanced Characterization Techniques for Elucidating the Structure and Purity of Pyrrolidine Amines

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for probing the molecular structure of organic compounds. These techniques provide detailed information about the connectivity of atoms, the chemical environment of individual atoms, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

¹H NMR: A proton NMR spectrum of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine would be expected to show distinct signals for each unique proton environment. For instance, the ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The two methyl groups at the C4 position would likely appear as two singlets, as they are diastereotopic. The protons on the pyrrolidine (B122466) ring would present more complex splitting patterns due to their coupling with each other. The chemical shifts (δ) of these signals would provide information about the electronic environment of the protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in this compound. The number of signals would confirm the number of distinct carbon environments. The chemical shifts would indicate the type of carbon atom (e.g., aliphatic, adjacent to a nitrogen atom).

2D NMR Techniques: To definitively assign the proton and carbon signals and to establish the connectivity between atoms, various two-dimensional (2D) NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

A hypothetical summary of expected NMR data is presented in the table below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for ethyl group (triplet and quartet), two singlets for gem-dimethyl groups, and multiplets for pyrrolidine ring protons. |

| ¹³C NMR | Distinct signals for each of the carbon atoms in the ethyl group, the gem-dimethyl groups, and the pyrrolidine ring. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks confirming the connectivity of the ethyl group, the attachment of the gem-dimethyl groups to C4, and the overall structure of the pyrrolidine ring. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be determined. For this compound (C₈H₁₈N₂), HRMS would provide an experimental mass that is very close to the calculated theoretical mass, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the loss of an ethyl group or a methyl group would result in characteristic fragment ions, further supporting the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretching: The primary amine group (-NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H bonds would lead to absorptions in the 2850-3000 cm⁻¹ region.

N-H bending: The bending vibration of the amine group would be observed around 1590-1650 cm⁻¹.

C-N stretching: The stretching of the carbon-nitrogen bonds would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. If a suitable single crystal of a salt of this compound could be grown, X-ray diffraction analysis would reveal the exact spatial arrangement of all atoms in the molecule. This would be particularly valuable for confirming the relative stereochemistry of the substituents on the pyrrolidine ring and, if a chiral resolving agent is used, for determining the absolute configuration of the enantiomers.

A hypothetical table of crystallographic data is presented below.

| Parameter | Hypothetical Value for a Salt of this compound |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X Å, b = Y Å, c = Z Å, β = 9X.X° |

| Z (molecules per unit cell) | 4 |

| R-factor | < 0.05 |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is the standard method for separating and quantifying these enantiomers. By passing a solution of the compound through a column containing a chiral material, the two enantiomers will interact differently with the stationary phase and elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee), a measure of the purity of a single enantiomer.

Specialized Spectroscopic Techniques for Mechanistic Intermediates (e.g., Electron Paramagnetic Resonance for Radicals)

In the context of studying reaction mechanisms involving pyrrolidine amines, specialized spectroscopic techniques may be employed. For example, if this compound were involved in a reaction proceeding through a radical intermediate, Electron Paramagnetic Resonance (EPR) spectroscopy would be the technique of choice. EPR is highly sensitive to species with unpaired electrons, such as radicals. While stable radicals are uncommon for this type of molecule, EPR could be used in conjunction with spin-trapping techniques to detect and characterize transient radical intermediates that may be formed during certain chemical transformations.

Academic and Research Applications of Pyrrolidine Amine Scaffolds

Design and Development of Novel Organocatalysts

Since the early 2000s, organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and biocatalysis, with pyrrolidine-based structures playing a pivotal role since its inception. nih.gov The unique ability of the secondary amine within the pyrrolidine (B122466) ring to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds is the cornerstone of its catalytic activity. unibo.itmdpi.com This reactivity has enabled a vast array of asymmetric transformations, providing environmentally friendly and metal-free alternatives for the synthesis of chiral molecules. nih.gov

The development of catalysts derived from the amino acid proline marked the birth of modern asymmetric organocatalysis. unibo.itnih.gov Proline's structure, featuring a pyrrolidine ring with a carboxylic acid group, allows it to activate both nucleophiles and electrophiles simultaneously. unibo.itmdpi.com Building on this principle, researchers have developed a wide range of more sophisticated pyrrolidine-based organocatalysts to improve efficiency, selectivity, and substrate scope. nih.gov

A significant breakthrough was the development of diarylprolinol silyl (B83357) ethers, which have proven to be exceptionally efficient for various chemical transformations. nih.govnih.gov These catalysts, along with other modified pyrrolidines such as prolinamides and dipeptide-like structures, have been successfully applied in numerous asymmetric reactions. nih.gov These reactions include aldol (B89426) reactions, Michael additions, Mannich reactions, and Diels-Alder cycloadditions, consistently delivering products with high levels of enantioselectivity. nih.govmdpi.comnih.gov The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to suit specific synthetic challenges. nih.gov

Table 1: Selected Pyrrolidine-Based Organocatalysts and Their Applications in Asymmetric Synthesis

| Catalyst Type | Example Application | Key Structural Feature |

|---|---|---|

| Proline | Intermolecular Aldol Reaction | Secondary amine and carboxylic acid for dual activation. unibo.it |

| Diarylprolinol Silyl Ethers | Conjugate Addition of Aldehydes | Bulky diarylmethyl group for effective facial shielding. nih.gov |

| Prolinamides | Michael Addition | H-bonding donor amide group for electrophile activation. mdpi.com |

| Dipeptide-like Catalysts | Aldol Reaction in Brine | Enhanced reactivity and stereoselectivity. nih.gov |

This table is interactive. Click on the headers to sort the data.

The stereochemical outcome of reactions catalyzed by pyrrolidine amines is dictated by the precise three-dimensional arrangement of the catalyst-substrate complex. Understanding the reaction mechanism is therefore crucial for designing catalysts with improved stereoselectivity. The primary mode of action involves the formation of a transient enamine from the reaction of the pyrrolidine's secondary amine with a carbonyl substrate (e.g., an aldehyde or ketone). mdpi.com

Stereocontrol is typically achieved through two main strategies:

Steric Shielding: Catalysts featuring bulky substituents, such as the diarylprolinol silyl ethers, effectively block one of the two faces of the enamine intermediate. nih.govresearchgate.net This steric hindrance directs the incoming electrophile to the less hindered face, thereby controlling the formation of a specific stereoisomer. The rigid bicyclic camphor (B46023) moiety has also been incorporated into pyrrolidine catalysts to act as a stereocontrolling element. nih.gov

Dual Activation/Hydrogen Bonding: Many advanced pyrrolidine catalysts are bifunctional. nih.gov In addition to the enamine-forming amine, they possess a second functional group, such as an amide, urea, or hydroxyl group, capable of hydrogen bonding. mdpi.com This group can coordinate with the electrophile, holding it in a fixed orientation relative to the nucleophilic enamine, leading to a highly organized transition state and enhanced stereoselectivity. unibo.itmdpi.com The optimal distance between the secondary amine and the hydrogen bond donor is a critical design parameter. mdpi.com

By rationally modifying the pyrrolidine scaffold based on these mechanistic principles, chemists can optimize catalyst performance for specific transformations, achieving higher yields and stereoselectivities. nih.gov

Ligand Design for Transition Metal Catalysis

Beyond organocatalysis, the chiral pyrrolidine scaffold is a cornerstone in the design of ligands for asymmetric transition metal catalysis. nih.govresearchgate.net The nitrogen atom of the pyrrolidine ring, along with other strategically placed donor atoms, can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalyzed reaction. researchgate.net C₂-symmetrical 2,5-disubstituted pyrrolidines are particularly important and have been broadly used as chiral auxiliaries and ligands in a variety of transformations. nih.govacs.org

Chiral ligands incorporating the pyrrolidine framework have been successfully employed in a wide range of metal-catalyzed asymmetric reactions, including hydrogenation, transfer hydrogenation, and C-H insertion reactions. nih.govresearchgate.net The inherent chirality and conformational rigidity of the pyrrolidine ring are effectively transferred to the metallic catalytic center, enabling high levels of stereoinduction.

For instance, novel chiral PNNP ligands featuring a pyrrolidine backbone have been developed for iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities up to 97%. researchgate.net Similarly, rhodium(II) catalysts have been used with pyrrolidine-based ligands for catalytic asymmetric C–H insertion reactions to generate C₂-symmetrical pyrrolidines with excellent enantio- and diastereocontrol. nih.govacs.org The success of these systems relies on the ligand's ability to create well-defined chiral pockets around the metal, which forces the substrate to approach from a specific direction, leading to the preferential formation of one enantiomer.

Table 2: Examples of Pyrrolidine-Based Ligands in Asymmetric Metal Catalysis

| Metal | Ligand Type | Reaction Type |

|---|---|---|

| Iron (Fe) | Chiral PNNP Ligand | Asymmetric Transfer Hydrogenation |

| Rhodium (Rh) | Chiral Phosphoramidite | Asymmetric Hydrogenation |

| Rhodium (Rh) | Donor-Acceptor Diazo Precursor Ligand | Catalytic Asymmetric C-H Insertion |

This table is interactive. Click on the headers to sort the data.

The effectiveness of pyrrolidine-based ligands is intrinsically linked to their chelating properties and coordination chemistry. The pyrrolidine nitrogen serves as a primary coordination site. By introducing additional donor groups (e.g., phosphines, amines, or oxygen-containing functionalities) onto the pyrrolidine scaffold, multidentate ligands can be created that bind strongly to the metal center. researchgate.netresearchgate.net

For example, studies on the coordination of pyrrolidine-2-carboxylic acid with metal ions show that coordination occurs via the amino nitrogen and an oxygen atom of the carboxylate group, forming a stable chelate ring. nih.gov Similarly, tetradentate Schiff base ligands derived from pyrrolidine derivatives have been shown to form stable octahedral or tetrahedral complexes with transition metals like Cu(II), Ni(II), and Co(II). researchgate.net The formation of these stable, well-defined metal complexes is essential for creating an effective and highly selective catalytic system. The specific geometry of the resulting complex, dictated by the ligand's structure and the metal's coordination preferences, ultimately determines the catalyst's activity and stereoselectivity.

Building Blocks in Complex Molecule Synthesis

The pyrrolidine scaffold is not only a component of catalysts and ligands but also a crucial building block in the synthesis of complex organic molecules. nih.govresearchgate.net Its prevalence in natural products and pharmaceuticals makes it a frequent target and valuable intermediate in total synthesis. nih.govtandfonline.com The development of stereoselective methods to construct substituted pyrrolidines is therefore a significant area of research. acs.orgnih.gov